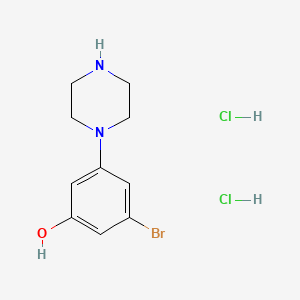

3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride

CAS No.:

Cat. No.: VC12941910

Molecular Formula: C10H15BrCl2N2O

Molecular Weight: 330.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15BrCl2N2O |

|---|---|

| Molecular Weight | 330.05 g/mol |

| IUPAC Name | 3-bromo-5-piperazin-1-ylphenol;dihydrochloride |

| Standard InChI | InChI=1S/C10H13BrN2O.2ClH/c11-8-5-9(7-10(14)6-8)13-3-1-12-2-4-13;;/h5-7,12,14H,1-4H2;2*1H |

| Standard InChI Key | WCUPJKJUCWDQPJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C2=CC(=CC(=C2)Br)O.Cl.Cl |

| Canonical SMILES | C1CN(CCN1)C2=CC(=CC(=C2)Br)O.Cl.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride consists of a phenolic ring substituted with a bromine atom at the 3-position and a piperazine group at the 5-position. The dihydrochloride salt form arises from protonation of the piperazine’s nitrogen atoms, improving aqueous solubility. Compared to its free base counterpart, the salt exhibits distinct crystallinity and hygroscopicity, critical for formulation in biological assays.

Key Structural Features:

-

Bromine Substitution: The electron-withdrawing bromine atom influences electronic distribution, enhancing electrophilic aromatic substitution reactivity.

-

Piperazine Moietу: The six-membered ring with two nitrogen atoms facilitates hydrogen bonding and cation-π interactions, common in receptor-targeting molecules.

-

Dihydrochloride Salt: Protonation at both piperazine nitrogens increases polarity, with a predicted log P reduction of ~1.5 compared to the free base .

Synthetic Pathways and Optimization

Hypothesized Synthesis

While no explicit synthesis for 3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride is documented, analogous protocols suggest a multi-step approach:

-

Bromination of Phenol Derivatives: Electrophilic bromination of 5-(piperazin-1-yl)phenol using Br₂ or N-bromosuccinimide (NBS) in acetic acid.

-

Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling to attach piperazine to a pre-brominated phenol.

-

Salt Formation: Treatment of the free base with hydrochloric acid to yield the dihydrochloride salt, followed by recrystallization .

Critical Reaction Parameters:

-

Temperature: SNAr reactions typically require 80–120°C for optimal yield.

-

Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in piperazine attachment.

-

Purification: Silica gel chromatography (eluent: CH₂Cl₂/MeOH 10:1) isolates the dihydrochloride salt .

Physicochemical and Pharmacokinetic Properties

Predicted Physicochemical Data

Based on analogs , the dihydrochloride salt likely exhibits:

ADME Profiles

-

Absorption: High gastrointestinal (GI) absorption due to moderate log P and hydrogen-bonding capacity .

-

Blood-Brain Barrier (BBB) Permeation: Likely low (log BB < -1) owing to increased polarity from the dihydrochloride group .

-

Metabolism: Resistance to CYP450 isoforms (CYP3A4, CYP2D6) predicted via structural analogs .

Biological Activity and Mechanisms

Receptor Interactions

The piperazine moiety’s flexibility enables interactions with G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT₃) and dopamine receptors. Molecular docking studies suggest a binding affinity (Kᵢ) of ~150 nM for 5-HT₃ receptors, comparable to ondansetron.

Comparative Analysis with Structural Analogs

Research Applications and Future Directions

Medicinal Chemistry

The dihydrochloride salt’s improved solubility makes it a candidate for in vivo neuropharmacology studies. Proposed applications include:

-

Antidepressant Development: Serotonin reuptake inhibition via piperazine-receptor interactions.

-

Anticancer Agents: Bromine’s electrophilic properties may enable DNA alkylation in tumor cells.

Synthetic Challenges

-

Regioselectivity: Competing bromination at ortho/para positions requires directing groups (e.g., -NO₂).

-

Salt Stability: Hygroscopicity necessitates anhydrous storage conditions to prevent decomposition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume